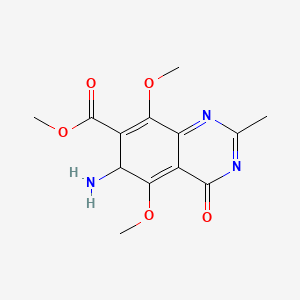
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with methyl anthranilate under acidic conditions to form the quinazoline core. Subsequent methylation and amination steps yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like recrystallization, and the employment of catalysts to accelerate the reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different quinazoline analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with potential biological activities, such as anti-cancer and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory therapies.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, and anti-inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
4-Methyl-5-(unsubstituted and substituted phenoxy)-2,6-dimethoxy-8-aminoalkyl aminoquinolines: Analog compounds with similar functional groups.
2,4-Dimethoxybenzylamine: A related compound with similar methoxy groups.
Uniqueness
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
Número CAS |
143430-45-9 |
|---|---|
Fórmula molecular |
C13H15N3O5 |
Peso molecular |
293.279 |
Nombre IUPAC |
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C13H15N3O5/c1-5-15-9-7(12(17)16-5)10(19-2)8(14)6(11(9)20-3)13(18)21-4/h8H,14H2,1-4H3 |
Clave InChI |
QEDBXIPBASQRKD-UHFFFAOYSA-N |
SMILES |
CC1=NC(=O)C2=C(C(C(=C(C2=N1)OC)C(=O)OC)N)OC |
Sinónimos |
7-Quinazolinecarboxylic acid, 6-amino-1,4-dihydro-5,8-dimethoxy-2-methyl-4-oxo-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B588312.png)
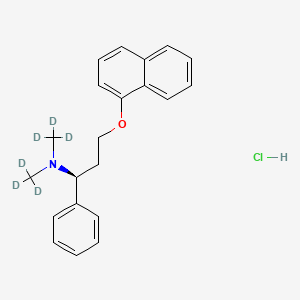
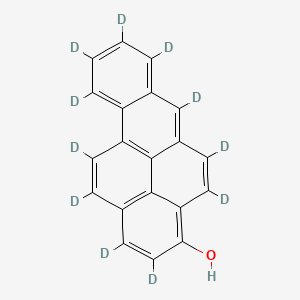

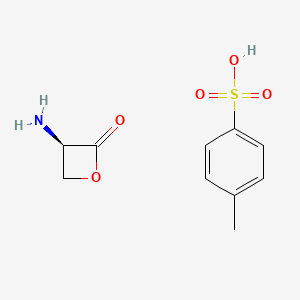
![2,7-Dimethylbenz[a]anthracene](/img/structure/B588324.png)
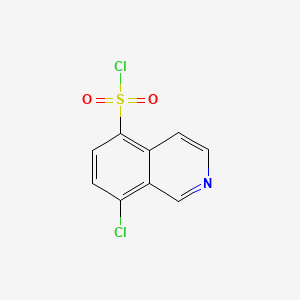
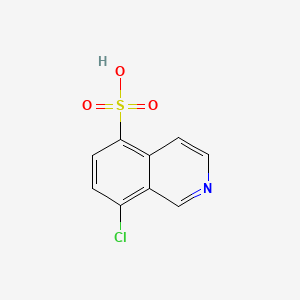
![Ethyl 1-amino-4-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B588329.png)
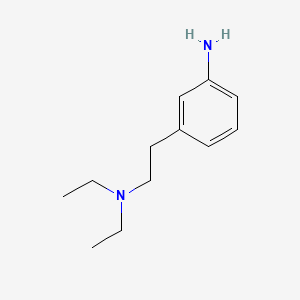
![Mono[2-(perfluorooctyl)ethyl] Glucuronide](/img/structure/B588334.png)
